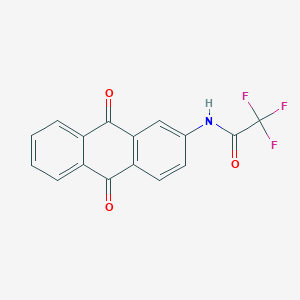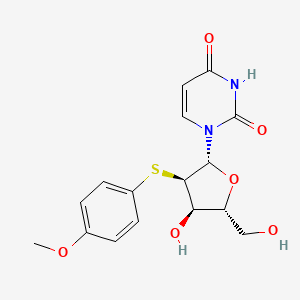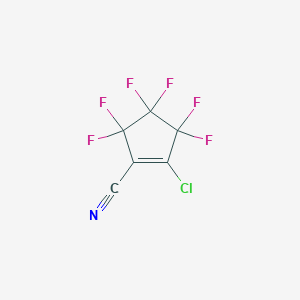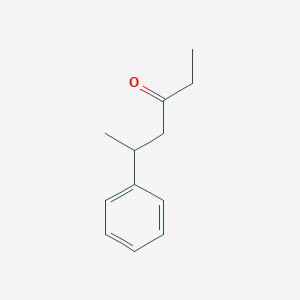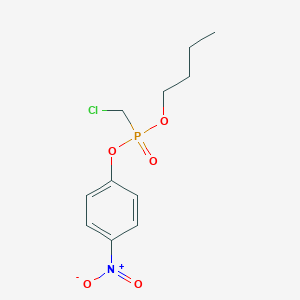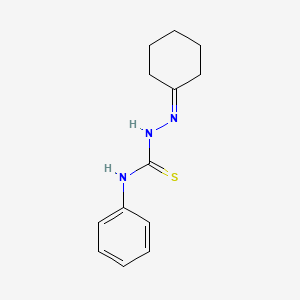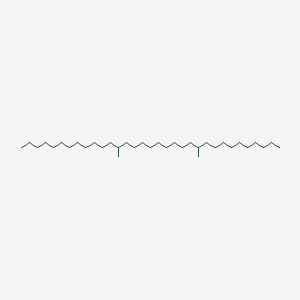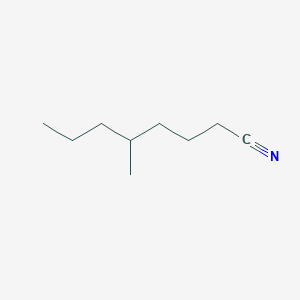![molecular formula C38H50O2 B14425209 (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} CAS No. 84369-68-6](/img/structure/B14425209.png)
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core bonded to two 2,4,6-tri(propan-2-yl)phenyl groups via methanone linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} typically involves the reaction of 1,3-dibromobenzene with 2,4,6-tri(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
化学反应分析
Types of Reactions
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound is used in the production of advanced materials such as polymers and resins. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the nature of the interactions between the compound and its targets.
相似化合物的比较
Similar Compounds
- (2R,2’R)-2,2’-[(2-Iodo-1,3-phenylene)bis(oxy)]bis[N-(2,4,6-trimethylphenyl)propanamide]
- N,N’-(1,3-Phenylene)dimaleimide
- 1,3-Bis[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol
Uniqueness
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is unique due to its specific structural features, which confer distinct chemical and physical properties
属性
CAS 编号 |
84369-68-6 |
|---|---|
分子式 |
C38H50O2 |
分子量 |
538.8 g/mol |
IUPAC 名称 |
[3-[2,4,6-tri(propan-2-yl)benzoyl]phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C38H50O2/c1-21(2)29-17-31(23(5)6)35(32(18-29)24(7)8)37(39)27-14-13-15-28(16-27)38(40)36-33(25(9)10)19-30(22(3)4)20-34(36)26(11)12/h13-26H,1-12H3 |
InChI 键 |
LGGHVVLTFFRMMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



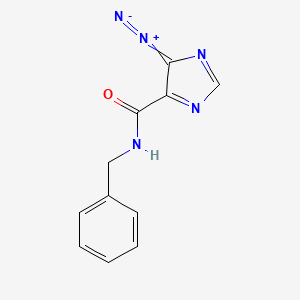
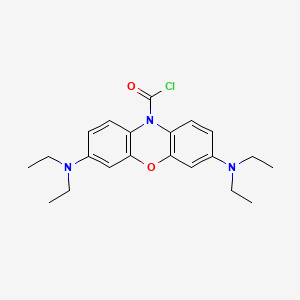
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

